![molecular formula C20H14ClN3O3S B2498623 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 1260903-56-7](/img/structure/B2498623.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
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Overview
Description
The compound “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide” is a heterocyclic compound . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities . The compound contains a thieno[3,2-d]pyrimidine core, which is an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction of thiophene derivatives with isocyanates has also been reported to yield thienopyrimidines .Molecular Structure Analysis
The molecular structure of “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide” includes a thieno[3,2-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a 3-chlorophenyl group and a phenylacetamide group attached to the thieno[3,2-d]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines typically involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide” are not explicitly mentioned in the search results .Scientific Research Applications
- Researchers have explored B4’s ability to inhibit tumor growth and its impact on cancer cells. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
- In vitro binding assays have shed light on how B4 interacts with these channels, making it a candidate for antiepileptic drug development .
- Researchers have explored its impact on various pathogens, emphasizing its potential as a therapeutic agent .
Antitumor Activity
Anticonvulsant Properties
Antinociceptive Effects
Inhibition of Dihydrofolate Reductase (DHFR)
Antibacterial and Antifungal Activities
Oxidative Stress Modulation
Safety and Hazards
Future Directions
The future directions for research on “2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, the development of new synthetic strategies for thieno[3,2-d]pyrimidines could also be a promising area of future research .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c21-13-5-4-8-15(11-13)24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-1-3-7-14/h1-11,16,18H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUHVPWUPGBDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
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